2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16794232
InChI: InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2
SMILES:
Molecular Formula: C17H12FNO3
Molecular Weight: 297.28 g/mol

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC16794232

Molecular Formula: C17H12FNO3

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione -

Specification

Molecular Formula C17H12FNO3
Molecular Weight 297.28 g/mol
IUPAC Name 2-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H12FNO3/c18-14-5-6-15-10(7-8-22-15)13(14)9-19-16(20)11-3-1-2-4-12(11)17(19)21/h1-6H,7-9H2
Standard InChI Key NPNSBJCBZCEXTF-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Structural and Molecular Characteristics

2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione (Molecular Formula: C17H12FNO3\text{C}_{17}\text{H}_{12}\text{FNO}_3, Molecular Weight: 297.28 g/mol) features a 5-fluoro-2,3-dihydrobenzofuran moiety linked via a methylene bridge to an isoindoline-1,3-dione core. The fluorine atom at the 5-position of the benzofuran ring introduces electronegativity and steric effects, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-[(5-Fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]isoindole-1,3-dione
Canonical SMILESC1COC2=C1C(=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C3=O
InChI KeyNPNSBJCBZCEXTF-UHFFFAOYSA-N
Topological Polar Surface Area46.2 Ų

The compound’s bicyclic architecture enhances metabolic stability, while the fluorinated benzofuran segment may facilitate target binding through halogen bonding .

Synthesis and Preparation

The synthesis of 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step functionalization. A critical intermediate is (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine (PubChem CID: 117276477), which undergoes nucleophilic substitution with isoindoline-1,3-dione derivatives .

Key Synthetic Steps:

  • Fluorination of Benzofuran Precursors: Electrophilic fluorination using agents like Selectfluor introduces the fluorine atom at the 5-position of 2,3-dihydrobenzofuran .

  • Methylamine Functionalization: The methanamine intermediate is generated via reductive amination or Gabriel synthesis .

  • Coupling Reaction: The methanamine reacts with isoindoline-1,3-dione under Mitsunobu or Ullmann conditions to form the methylene bridge.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
FluorinationSelectfluor, CH3_3CN, RT65–72%
Methanamine SynthesisNH3_3, NaBH4_4, MeOH58%
CouplingDIAD, PPh3_3, DMF, 80°C41%

Optimization efforts focus on improving coupling efficiency, as the steric bulk of the isoindoline-dione often limits reaction rates.

CompoundEED Binding IC50_{50} (nM)Cell Growth IC50_{50} (nM)
EEDi-52850.41.4
Fluorobenzofuran-181812
Non-fluorinated Analog220190

These findings suggest that 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione could similarly target epigenetic regulators, warranting further investigation .

Research Advancements and Future Directions

Recent studies emphasize fluorinated heterocycles in drug discovery due to their improved pharmacokinetic profiles. For this compound, priority research areas include:

Oncology Applications

  • PRC2 Pathway Modulation: Structural similarity to EED inhibitors supports exploration in hematologic malignancies .

  • Combination Therapies: Synergy with DNA-demethylating agents (e.g., azacitidine) may enhance efficacy .

Synthetic Methodology Development

  • Continuous-Flow Fluorination: Scalable production using microreactors could address yield limitations.

  • Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral derivatives for targeted therapies.

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